molecular formula C7H14O2 B592203 4-Methylvaleric Acid Methyl-d3 Ester CAS No. 97632-11-6

4-Methylvaleric Acid Methyl-d3 Ester

Cat. No.: B592203
CAS No.: 97632-11-6
M. Wt: 133.205
InChI Key: KBCOVKHULBZKNY-HPRDVNIFSA-N
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Description

4-Methylvaleric Acid Methyl-d3 Ester is a high-purity, deuterium-labeled chemical standard. It is the methyl-d3 ester of 4-Methylvaleric Acid, which is also known as isocaproic acid, a branched-chain carboxylic acid . This deuterated form is synthetically produced to ensure isotopic enrichment and chemical stability, making it an essential tool in advanced analytical chemistry. Its primary research application is in quantitative mass spectrometry (MS) and gas chromatography (GC), where it serves as a stable, non-biological internal standard for the accurate measurement of its non-deuterated analog or related metabolites in complex biological samples . The incorporation of the deuterium (d3) methyl group creates a distinct mass difference, allowing researchers to differentiate the standard from endogenous compounds and achieve highly precise calibration and recovery calculations. While the specific research pathways for this ester are still being explored, its parent acid structure suggests potential relevance in studies of branched-chain fatty acid metabolism, microbial fermentation products, and flavor and fragrance analysis . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Please refer to the Certificate of Analysis (COA) for lot-specific details on chemical purity, isotopic enrichment, and storage conditions.

Properties

CAS No.

97632-11-6

Molecular Formula

C7H14O2

Molecular Weight

133.205

IUPAC Name

trideuteriomethyl 4-methylpentanoate

InChI

InChI=1S/C7H14O2/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H3/i3D3

InChI Key

KBCOVKHULBZKNY-HPRDVNIFSA-N

SMILES

CC(C)CCC(=O)OC

Synonyms

4-Methylpentanoic Acid Methyl-d3 Ester;  Methyl-d3 4-Methylpentanoate;  Methyl-d3 4-Methylvalerate;  Methyl-d3 Isocaproate;  Methyl-d3 Isohexanoate

Origin of Product

United States

Contextual Significance of Branched Chain Fatty Acid Esters in Biological and Chemical Systems

Branched-chain fatty acids (BCFAs) are fatty acids that feature one or more alkyl branches on the main hydrocarbon chain. lipotype.com These molecules are significant components of membrane lipids, particularly in bacteria, where they play a crucial role in maintaining membrane fluidity and function. lipotype.comfrontiersin.org The structure of BCFAs, such as having a methyl group on the penultimate (iso) or antepenultimate (anteiso) carbon, influences the physical properties of the membranes they inhabit. lipotype.com Compared to their straight-chain counterparts, branched and unsaturated fatty acids can increase membrane fluidity, which is a vital adaptation for microorganisms to environmental changes like temperature shifts. frontiersin.orgnih.gov

In bacteria, the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine is intricately linked to the biosynthetic pathways of BCFAs. frontiersin.orgnih.gov Specific enzymes use the breakdown products of BCAAs as primers to initiate the synthesis of BCFAs. frontiersin.org This connection highlights the importance of BCFAs in fundamental cellular processes in certain organisms. frontiersin.org

Beyond their structural roles in microbes, BCFAs are found in various natural products. For instance, they contribute to the characteristic taste and smell of meat and dairy products from ruminant animals. lipotype.com Furthermore, scientific interest in BCFAs is growing due to their potential biological activities; they have been observed to accumulate in certain metabolic disorders and are being explored for their capacity to inhibit cancer cell proliferation. lipotype.com Fatty acid esters, in general, are fundamental molecules in biology and chemistry, serving as energy storage materials and as key components in a wide range of biochemical processes. nih.govwisdomlib.org

Fundamental Principles and Applications of Stable Isotope Labeling in Advanced Research

Deuterium as a Mechanistic Probe and Quantitative Standard

Deuterium (D), a stable isotope of hydrogen, is a particularly valuable tool in mechanistic studies. Its nucleus contains a proton and a neutron, making it twice as heavy as protium (B1232500) (¹H), the most common hydrogen isotope. libretexts.org This significant mass difference is key to its utility. When a hydrogen atom in a molecule is replaced by deuterium, it can lead to observable changes in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). libretexts.orglibretexts.org

By strategically placing a deuterium atom at a specific position in a molecule, researchers can determine if the bond to that position is broken during the rate-determining step of a chemical reaction. libretexts.orgnih.gov If breaking the carbon-hydrogen (C-H) bond is the slowest step, substituting it with a stronger carbon-deuterium (C-D) bond will slow the reaction down, providing direct evidence for the proposed mechanism. libretexts.orgnih.gov This approach has been used to elucidate the mechanisms of enzymatic reactions and complex organic reactions. nih.govicm.edu.pl

Furthermore, deuterated compounds like 4-Methylvaleric Acid Methyl-d3 Ester serve as excellent internal standards for quantitative analysis, especially in mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS). nih.gov Because the deuterated standard is chemically identical to the non-deuterated analyte, it behaves similarly during sample preparation and chromatographic separation. However, its different mass allows it to be distinguished and quantified separately by the mass spectrometer. This co-elution and similar behavior correct for variations in sample processing and instrument response, leading to highly accurate and precise quantification of the target analyte in complex biological matrices.

Isotope Effects in Chemical and Biochemical Transformations

The substitution of an atom with one of its isotopes can influence the rate and equilibrium of a chemical reaction. This phenomenon is known as an isotope effect. The most commonly studied is the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. libretexts.orgicm.edu.pl

The primary cause of the deuterium KIE is the difference in the zero-point vibrational energy of a C-H bond compared to a C-D bond. The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it. libretexts.org Consequently, reactions where a C-H bond is cleaved in the rate-limiting step proceed more slowly when hydrogen is replaced by deuterium. libretexts.orglibretexts.org The magnitude of this effect (expressed as the ratio of rate constants, kH/kD) can be significant, typically ranging from 1 to 8 for primary KIEs, providing strong evidence for the involvement of that specific bond in the reaction mechanism. libretexts.org

Isotope effects are not limited to reaction rates. Other types include:

Secondary Isotope Effects: Occur when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center. These effects are typically smaller but can provide valuable information about the transition state structure. nih.gov

Solvent Isotope Effects: Arise when a reaction is performed in a deuterated solvent (like D₂O) instead of a protonated one (H₂O). These effects can reveal the role of the solvent and proton transfer steps in the reaction mechanism. icm.edu.pl

Equilibrium Isotope Effects: Isotopic substitution can also shift the position of a chemical equilibrium. For example, deuterium substitution can alter the strength of hydrogen bonds, influencing the stability of different molecular conformations. nih.gov

Chromatographic Isotope Effects: In analytical chemistry, deuterated compounds can sometimes separate slightly differently from their non-deuterated analogs during chromatography, an effect that must be considered in quantitative studies. nih.gov

Interactive Table: Summary of Deuterium Isotope Effects

Isotope Effect Type Description Typical Application
Primary Kinetic Isotope Effect (KIE) Change in reaction rate when the bond to the isotope is broken in the rate-determining step. libretexts.org Elucidating reaction mechanisms by identifying bond cleavage events. nih.gov
Secondary Kinetic Isotope Effect Change in reaction rate when the isotope is not directly bonded to the reacting center. nih.gov Probing the structure of the transition state. nih.gov
Solvent Isotope Effect Change in reaction rate when the solvent is isotopically substituted (e.g., H₂O vs. D₂O). icm.edu.pl Determining the role of the solvent or proton transfer in a reaction. icm.edu.pl
Equilibrium Isotope Effect Shift in chemical equilibrium upon isotopic substitution. nih.gov Studying hydrogen bonding and conformational preferences. nih.gov
Chromatographic Isotope Effect Difference in retention time between isotopically labeled and unlabeled compounds. nih.gov Important consideration for designing quantitative LC-MS methods. nih.gov

Overview of Academic Research Trajectories for Deuterated Esters of Branched Chain Fatty Acids

Principles and Applications of Stable Isotope Internal Standards in Quantitative Chemical Analysis

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry. nih.gov These standards are compounds in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). scioninstruments.com The key principle behind their use is that a SIL-IS is chemically almost identical to its corresponding non-labeled (native) analyte. chromforum.org Consequently, it behaves nearly identically during sample preparation, extraction, chromatography, and ionization in the mass spectrometer. scioninstruments.com However, due to the mass difference, the SIL-IS can be distinguished from the native analyte by the mass spectrometer based on its higher mass-to-charge ratio (m/z). scioninstruments.comnih.gov

By adding a known concentration of the SIL-IS, such as this compound, to a sample at the earliest stage of preparation, it can effectively compensate for variations and losses that occur throughout the analytical workflow. This includes inconsistencies in sample volume, extraction efficiency, derivatization yield, injection volume, and instrument response. researchgate.net The quantification is based on the ratio of the signal from the native analyte to the signal from the SIL-IS, which provides a highly accurate and precise measurement of the analyte's concentration, independent of many experimental variables. chromforum.org

In Gas Chromatography-Mass Spectrometry (GC-MS), this compound serves as an ideal internal standard for the quantification of its native counterpart, 4-methylvaleric acid, and other related branched-chain fatty acids (BCFAs). acs.org The development of a robust GC-MS method involves derivatization, chromatographic separation, and mass spectrometric detection. Fatty acids are typically converted to more volatile esters, such as fatty acid methyl esters (FAMEs), prior to GC analysis to improve their chromatographic behavior. nih.govnih.gov

The use of a deuterated standard like this compound is particularly advantageous because it co-elutes with the native FAME on most GC columns. researchgate.net This co-elution is crucial because it ensures that both the analyte and the standard experience the same conditions within the GC system at the same time. While they are not separated chromatographically, the mass spectrometer readily distinguishes them by their different mass-to-charge ratios. nih.gov Method development focuses on optimizing GC parameters to ensure good peak shape and resolution from other interfering compounds in the sample matrix. nih.gov This includes selecting the appropriate GC column (often a polar stationary phase for FAME analysis), optimizing the temperature program for sufficient separation, and choosing a suitable injection method. nih.govresearchgate.net The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring only the specific m/z values for the analyte and its deuterated internal standard. nih.govresearchgate.net

Table 1: Typical GC-MS Parameters for Fatty Acid Methyl Ester (FAME) Analysis

ParameterTypical SettingPurpose
GC Column Polar (e.g., Cyano-based like CP-Sil 88, DB-225ms) or Mid-polar (e.g., 5% Phenyl Methyl Siloxane)To separate FAME isomers based on differences in polarity and boiling point. nih.govresearchgate.net
Column Dimensions 30-100 m length, 0.25 mm ID, 0.25 µm film thicknessLonger columns provide higher resolution for complex mixtures and isomers. vurup.sk
Carrier Gas HeliumInert mobile phase to carry analytes through the column. researchgate.net
Injection Mode Splitless or On-ColumnSplitless injection is used for trace analysis to maximize analyte transfer to the column. nih.gov
Temperature Program Optimized gradient (e.g., start at 100-135°C, ramp 4-10°C/min to 250°C)A controlled temperature ramp is critical for resolving closely eluting isomers. nih.govresearchgate.net
MS Ionization Electron Ionization (EI)Standard, robust ionization technique that creates reproducible fragmentation patterns. acs.org
MS Detection Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only the specific m/z ions for the analyte and internal standard. nih.gov

For the analysis of short-chain fatty acids (SCFAs) like 4-methylvaleric acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound is an invaluable tool. Unlike long-chain fatty acids, SCFAs are highly polar and show poor retention on standard reversed-phase LC columns. nih.govunimi.it To overcome this, method development often incorporates a chemical derivatization step to decrease the polarity of the SCFAs and add a readily ionizable group, thereby improving both chromatographic retention and MS sensitivity. nih.govnih.gov Common derivatization reagents include aniline (B41778) and 3-nitrophenylhydrazine (B1228671) (3-NPH). nih.gov

During method development, this compound (or its corresponding deuterated free acid) is added to the sample before derivatization. This ensures that it undergoes the derivatization reaction alongside the native analyte, correcting for any variability or incompleteness in the reaction. mdpi.com In the LC-MS/MS system, the derivatized standard co-elutes with the derivatized analyte, and its use is critical for correcting variations in chromatographic retention time and, most importantly, for mitigating matrix effects during ionization. chromforum.orgnih.gov The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor-to-product ion transition is monitored for both the analyte and the internal standard, providing exceptional selectivity and sensitivity. nih.gov The use of a stable isotope-labeled internal standard is often considered essential for achieving accurate and reliable quantification in complex biological matrices due to these factors. nih.govreddit.com

Table 2: Typical LC-MS/MS Parameters for Derivatized Short-Chain Fatty Acid Analysis

ParameterTypical SettingPurpose
Derivatization Agent Aniline, 3-Nitrophenylhydrazine (3-NPH)To increase hydrophobicity for better retention on reversed-phase columns and improve ionization efficiency. nih.gov
LC Column C18 Reversed-Phase (e.g., 1.7-5 µm particle size)To separate derivatized analytes based on hydrophobicity.
Mobile Phase Water and Acetonitrile (B52724)/Methanol (B129727) with additives (e.g., formic acid)To create a polarity gradient that elutes the compounds of interest.
MS Ionization Electrospray Ionization (ESI), Positive or Negative ModeSoft ionization technique suitable for derivatized molecules; polarity depends on the derivative. nih.gov
MS Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring a specific fragmentation (precursor ion → product ion) for the analyte and the IS. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving highly accurate and precise absolute quantification of compounds. nih.gov This method relies on the addition of a known quantity of an isotopically-labeled standard, such as this compound, to a sample containing an unknown quantity of the identical, unlabeled analyte. nih.govplos.org The labeled compound serves as an ideal internal standard because it is chemically indistinguishable from the native analyte during extraction and analysis but is distinct in the mass spectrometer. nih.gov

The fundamental principle of IDMS is that after the labeled standard and the native analyte have been thoroughly mixed and allowed to equilibrate within the sample matrix, any subsequent loss of material during sample purification, derivatization, or analysis will affect both the labeled and unlabeled forms equally. nih.gov Therefore, the ratio of the native analyte to the labeled standard remains constant throughout the entire procedure. By measuring this ratio using a mass spectrometer (either GC-MS or LC-MS) and knowing the exact amount of the labeled standard that was added, the absolute concentration of the native analyte in the original sample can be calculated with high accuracy. nih.govplos.org This approach is recognized as a reference method in analytical chemistry because it effectively corrects for both sample loss and variations in instrument response, leading to robust and reliable quantification. nih.gov

Matrix effects are a significant challenge in quantitative analysis, particularly in LC-MS, where co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. chromatographyonline.comnih.gov This interference can compromise the accuracy, precision, and sensitivity of the analysis. In GC-MS, matrix effects can also occur, often manifesting as signal enhancement when non-volatile matrix components coat active sites in the injector liner, preventing analyte degradation. chromatographyonline.commdpi.com

The most effective strategy for mitigating matrix effects is the use of a co-eluting, stable isotope-labeled internal standard like this compound. reddit.comresearchgate.net Because the SIL-IS is chemically and physically almost identical to the native analyte, it experiences the same degree of signal suppression or enhancement from the matrix. scioninstruments.comchromforum.org By calculating the ratio of the analyte signal to the internal standard signal, the matrix effect is effectively normalized, or cancelled out. This ensures that the quantitative result remains robust and accurate even when the matrix composition varies between different samples. researchgate.net While other strategies like matrix-matched calibration (preparing calibration standards in a blank matrix extract) or standard addition can be used, they are often more laborious and may not fully compensate for sample-to-sample variability. mdpi.com The use of a SIL-IS is widely considered the superior approach for enhancing analytical robustness in complex matrices. reddit.com

Chromatographic Separation Techniques for Branched-Chain Fatty Acid Esters

Branched-chain fatty acids (BCFAs) and their esters represent a significant analytical challenge due to the presence of numerous structural isomers (e.g., iso- vs. anteiso-branching) and positional isomers (e.g., 3-methyl vs. 4-methyl). acs.orgmdpi.com These isomers often possess very similar physicochemical properties, such as boiling points and polarity, making their separation by chromatographic techniques difficult. mdpi.com Achieving resolution between these isomers is critical for accurate identification and quantification, as different isomers can have distinct biological origins or significance. Gas chromatography, with its high resolving power, is the most common technique employed for this purpose. mdpi.com

Achieving the separation of closely related isomers of branched-chain fatty acid methyl esters (FAMEs), such as 3-methylvaleric acid methyl ester and 4-methylvaleric acid methyl ester, requires careful optimization of several key GC parameters. acs.orgnih.gov The goal is to maximize the subtle differences in their interaction with the stationary phase of the GC column to achieve baseline or near-baseline resolution. nih.gov

The most critical parameter is the choice of the GC column's stationary phase . Highly polar stationary phases, such as those containing a high percentage of cyanopropyl groups (e.g., CP-Sil 88, SP-2340, or DB-225ms), are generally required. nih.govnih.gov These phases provide unique selectivity for FAMEs, enabling the separation of isomers based on small differences in their structure and polarity that would not be resolved on non-polar or mid-polar columns. mdpi.com

Further optimization involves:

Temperature Program: A slow, carefully controlled oven temperature ramp rate (e.g., 1-5 °C/min) is crucial. researchgate.net Slower ramps increase the residence time of the analytes in the column and allow for more effective partitioning between the mobile and stationary phases, maximizing the separation between closely eluting peaks.

Carrier Gas Flow Rate: Adjusting the linear velocity of the carrier gas (e.g., Helium) to its optimal value for the chosen column ensures the highest possible column efficiency.

By systematically optimizing these parameters, it is possible to develop a robust GC method capable of resolving critical BCFAME isomers, allowing for their accurate and independent quantification. nih.gov

Table 3: Example GC Column and Conditions for Isomeric Resolution of Fatty Acid Esters

ParameterOptimized SettingRationale for Isomeric Resolution
GC Column Agilent J&W DB-225msThe mid-to-high polarity of the cyanopropylphenyl stationary phase provides selectivity for separating positional and geometric isomers of FAMEs. nih.gov
Column Dimensions 60 m x 0.25 mm ID, 0.25 µm filmA longer column provides higher theoretical plates, increasing the potential to resolve closely eluting compounds. vurup.sk
Oven Program Initial 135°C, ramp at 4°C/min to 250°CA slow temperature ramp maximizes the separation between isomers with similar boiling points. researchgate.net
Injection Splitless at 190°CA lower injector temperature can prevent thermal degradation of sensitive analytes, while splitless mode ensures high sensitivity. nih.gov

Development of Reversed-Phase and Normal-Phase Liquid Chromatography Methods

Liquid chromatography (LC) is a cornerstone technique for the separation of complex mixtures. For fatty acid methyl esters (FAMEs), including this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach due to the nonpolar nature of these molecules.

Reversed-Phase Liquid Chromatography (RP-LC): In RP-LC, a nonpolar stationary phase is used with a polar mobile phase. For FAMEs, octadecylsilyl (C18) columns are widely employed. tandfonline.comresearchgate.netscielo.br The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly and thus have longer retention times.

Mobile phases typically consist of acetonitrile and water mixtures. tandfonline.comresearchgate.net The elution order can be manipulated by changing the concentration of acetonitrile; increasing the organic solvent content reduces retention time. researchgate.net For applications involving mass spectrometry (MS), volatile buffers like formic acid are often added to the mobile phase to facilitate ionization, whereas for UV detection, non-volatile acids like phosphoric acid may be used. sielc.com While gas chromatography is traditionally dominant for FAME analysis, RP-HPLC offers a powerful alternative, especially for samples that are not amenable to GC or when pre-fractionation is desired. researchgate.netrestek.com It is particularly useful for resolving FAMEs based on both chain length and degree of unsaturation. researchgate.net

A typical RP-HPLC method for short- to medium-chain FAMEs might utilize the following parameters:

ParameterConditionReference
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) scielo.br
Mobile PhaseAcetonitrile/Water or Methanol/Water Gradient tandfonline.comresearchgate.net
DetectorUV (205 nm) or Mass Spectrometer tandfonline.comscielo.br
Flow Rate~1.0 - 2.2 mL/min tandfonline.comresearchgate.net
Column TemperatureAmbient to 45 °C tandfonline.comscielo.br

Normal-Phase Liquid Chromatography (NP-LC): Normal-phase liquid chromatography, which uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane), is less frequently used for the analysis of FAMEs. While effective for separating classes of lipids, resolving homologous series of FAMEs, which have very similar polarity, can be challenging. However, NP-LC can be valuable for sample purification and fractionation of lipid extracts prior to analysis by other methods. mdpi.com For instance, it can separate FAMEs from more polar lipids like free fatty acids or more nonpolar lipids like sterol esters.

Mass Spectrometric Detection and Fragmentation Analysis

Mass spectrometry is the definitive tool for the identification and quantification of this compound. Different ionization techniques provide complementary information about the molecule.

Electron Ionization (EI) Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Electron ionization (EI) is a high-energy technique that produces extensive fragmentation, providing a detailed structural "fingerprint" of the molecule. For FAMEs, the molecular ion (M+) peak is often weak or absent, but the fragment ions are highly informative. jeolusa.comyoutube.com

For the non-deuterated analog, methyl 4-methylpentanoate, the molecular weight is 130.18 g/mol . The key fragmentations include:

McLafferty Rearrangement: A characteristic rearrangement for esters leads to a prominent ion.

Alpha-Cleavage: Cleavage of the bond next to the carbonyl group results in the loss of the methoxy (B1213986) group (•OCH3, 31 Da) or the butoxy group. The loss of the methoxy group gives a characteristic acylium ion at m/z 101.

Cleavage at the Branch Point: Branched-chain FAMEs show characteristic fragmentation at the iso-branching point. For methyl 4-methylpentanoate, this involves the loss of a propyl radical (•C3H7, 43 Da), leading to an ion at m/z 87. nih.gov The loss of an isopropyl group is also possible.

For This compound , the molecular weight is 133.20 g/mol . The fragmentation pattern is similar, but fragments containing the deuterated methyl group will be shifted by +3 mass units.

The molecular ion will appear at m/z 133 .

The loss of the deuterated methoxy group (•OCD3, 34 Da) will result in an acylium ion at m/z 99 .

The McLafferty rearrangement ion will be shifted. The base peak corresponding to the methoxycarbonyl group with a rearranged hydrogen will appear at m/z 77 ([CH3OC(OH)D]+•) instead of m/z 74.

Fragments originating solely from the fatty acid chain, such as the loss of the propyl radical (•C3H7), will remain at the same mass-to-charge ratio.

The table below summarizes the expected key ions for the unlabeled and deuterated compound under EI conditions.

Fragmentation EventKey Ion (Unlabeled)m/z (Unlabeled)Key Ion (d3-Ester)m/z (d3-Ester)Reference
Molecular Ion[C7H14O2]+•130[C7H11D3O2]+•133 jeolusa.com
McLafferty Rearrangement[C3H6O2]+•74[C2H3D3O2]+•77 youtube.com
Loss of Propyl Radical[C4H7O2]+87[C3H4D3O2]+90 nih.gov
Loss of Isopropyl Radical[C4H9O2]+87[C3H6D3O2]+90 nih.gov
Loss of Methoxy Radical[C6H11O]+99[C6H11O]+99 miamioh.edu

Chemical Ionization (CI) and Atmospheric Pressure Ionization (API) Techniques

In contrast to EI, soft ionization techniques such as Chemical Ionization (CI) and Atmospheric Pressure Ionization (API) impart less energy to the analyte, resulting in minimal fragmentation and typically a prominent protonated molecule [M+H]+ or other adduct ions. jeolusa.com This is particularly useful for confirming the molecular weight of the analyte.

Chemical Ionization (CI): In CI, a reagent gas (e.g., methane (B114726) or ammonia) is ionized, and these primary ions react with the analyte molecule to produce ions, often through proton transfer. This results in abundant [M+H]+ ions. For this compound, this would be observed at m/z 134.

Atmospheric Pressure Ionization (API): Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common interfaces for LC-MS. nih.gov ESI is generally suited for more polar, pre-charged, or easily ionizable molecules. FAMEs themselves have poor ionization efficiency in ESI, but can be detected as protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or ammonium (B1175870) [M+NH4]+. nih.govrsc.org APCI is better suited for less polar molecules like FAMEs and operates by a gas-phase ionization mechanism similar to CI, yielding strong [M+H]+ signals.

For this compound (MW = 133.20), the expected ions in soft ionization are:

[M+H]+ : m/z 134.1

[M+NH4]+ : m/z 151.1

[M+Na]+ : m/z 156.1

These techniques are ideal for quantitative studies where the molecular ion is monitored, as they provide high sensitivity and specificity with minimal interference from fragment ions.

Tandem Mass Spectrometry (MS/MS) for Selective Detection and Quantification

Tandem mass spectrometry (MS/MS) is a powerful technique that involves isolating a specific precursor ion (e.g., the molecular ion) and then fragmenting it to produce product ions. This process provides enhanced selectivity and structural information.

For this compound, MS/MS is used in two primary ways:

Structural Elucidation: By selecting the molecular ion ([M+H]+ at m/z 134) and subjecting it to collision-induced dissociation (CID), a product ion spectrum is generated. This spectrum can confirm the structure. For branched-chain FAMEs, CID of the molecular ion yields characteristic fragments corresponding to cleavages around the methyl branch. nih.gov These fragmentation patterns, which occur on the fatty acid backbone, are independent of the deuterated ester group and can be used to confirm the 4-methyl position. Prominent neutral losses, such as the loss of an alkane from the chain, are diagnostic. nih.gov

Selective Quantification: In quantitative analyses, MS/MS is often operated in Multiple Reaction Monitoring (MRM) mode. chromatographyonline.com This involves selecting a specific precursor ion -> product ion transition. For this compound, a transition like m/z 134 -> m/z 90 (loss of C3H8) could be monitored. Simultaneously, the corresponding transition for the unlabeled analyte (m/z 131 -> m/z 87) would be monitored. This highly specific detection method filters out chemical noise from the matrix, leading to excellent sensitivity and accuracy for quantification. chromatographyonline.com

Isotope Ratio Mass Spectrometry for Precise Isotopic Abundance Determination

While this compound is an artificially created isotopically labeled standard, the field of isotope ratio mass spectrometry (IRMS) is concerned with measuring minute variations in the natural abundance of stable isotopes (e.g., ¹³C vs ¹²C). Traditionally, this requires converting the sample into a simple gas (like CO2) for analysis in a dedicated IRMS instrument.

However, recent advancements in high-resolution mass spectrometry, particularly with Orbitrap-based systems, are enabling the direct measurement of stable isotope ratios in intact molecules like FAMEs. [from first search] These methods can achieve high precision (<1.5‰), rivaling traditional IRMS, without the need for sample combustion. [from first search] By analyzing the full isotopic pattern of the molecular ion cluster with high mass accuracy, the relative abundances of different isotopologues (molecules differing only in their isotopic composition) can be precisely determined. [from first search] This approach allows for insights into biosynthetic pathways and the origin of fatty acids. While typically applied to natural abundance levels, the same principles of high-resolution mass analysis are what allow for the clear separation and quantification of a deuterated standard from its unlabeled counterpart in a complex sample.

Applications in Biochemical and Metabolic Pathway Research Non Human Systems

Elucidation of Branched-Chain Fatty Acid Biosynthesis and Metabolism in Microorganisms and Plants

Branched-chain fatty acids (BCFAs) are crucial components of the cell membranes of many bacteria and can be found in the surface waxes of plants. The study of their biosynthesis is essential for understanding microbial physiology and plant biochemistry. While direct studies utilizing 4-Methylvaleric Acid Methyl-d3 Ester are not extensively documented in publicly available research, its utility can be inferred from established methodologies using similar isotopically labeled molecules.

Isotopic labeling is a powerful technique for mapping metabolic pathways and quantifying the flow of metabolites, an approach known as metabolic flux analysis. nih.gov In this context, this compound can be introduced into a biological system, such as a microbial culture or plant tissue, as a potential precursor or metabolic intermediate.

The biosynthesis of 4-methylvaleric acid has been elucidated in the plant Pogostemon cablin, where it serves as a precursor to pogostone, a major component of patchouli oil. nih.govbiorxiv.orgresearchgate.netumich.edu The pathway involves a one-carbon extension of a leucine-derived intermediate, 4-methyl-2-oxovalerate, through the α-ketoacid elongation pathway. nih.govresearchgate.net Key enzymes in this process include 2-isobutylmalate synthase (IBMS), isopropylmalate isomerase (IPMI), and 3-isopropylmalate dehydrogenase (IPMDH). researchgate.net

By supplying this compound to such a system, researchers could trace the metabolic fate of the deuterated methyl group. Using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), scientists can detect the incorporation of the deuterium (B1214612) label into downstream metabolites. nih.govnih.gov This allows for the unambiguous identification of metabolic products derived from 4-methylvaleric acid and helps to quantify the flux through specific biosynthetic routes. For instance, studies have successfully used 13C-labeled branched-chain amino acids to trace their contribution to fatty acid synthesis in adipocytes, demonstrating the principle of using isotopic tracers to quantify metabolic contributions. plos.org Similarly, stable isotope tracing with 13C-labeled fiber has been used to show the microbiota's role in providing carbon for host fatty acid metabolism. nih.gov

Table 1: Proposed Biosynthetic Pathway of 4-Methylvaleric Acid in Pogostemon cablin

StepPrecursorEnzymeProductCellular Location
14-Methyl-2-oxovalerate + Acetyl-CoA2-Isobutylmalate synthase (IBMS)2-IsobutylmalatePlastid
22-IsobutylmalateIsopropylmalate isomerase (IPMI)3-IsopropylmalatePlastid
33-Isopropylmalate3-Isopropylmalate dehydrogenase (IPMDH)5-Methyl-2-oxohexanoatePlastid
45-Methyl-2-oxohexanoateBranched-chain keto acid dehydrogenase (BCKDH)4-Methylvaleryl-CoAMitochondria
54-Methylvaleryl-CoA(Proposed) Thioesterase/Transporter4-Methylvaleric AcidCytosol

This table is based on the proposed pathway in Pogostemon cablin. researchgate.net

Deuterated compounds are instrumental in probing the substrate specificity and catalytic mechanisms of enzymes. In the context of branched-chain fatty acid metabolism, this compound could be used as a substrate in enzymatic assays. For example, research on the biosynthesis of 4-methylvaleric acid in Pogostemon cablin involved detailed enzymatic assays to determine the substrate specificity of 2-isobutylmalate synthase (IBMS) and 2-isopropylmalate synthase (IPMS). nih.govbiorxiv.orgbiorxiv.org While these studies used unlabeled substrates, the use of a deuterated version like this compound would allow for more sensitive and specific detection of reaction products using mass spectrometry. nih.gov

Enzymes that act on fatty acid esters, such as lipases and esterases, could be studied using this deuterated compound. By incubating the enzyme with this compound, the formation of deuterated 4-methylvaleric acid and methanol (B129727) can be monitored over time. This approach has been applied in the enzyme-assisted synthesis of deuterated phospholipids (B1166683), where a lipase (B570770) was shown to accept a deuterated fatty acid as a substrate. nih.gov Such experiments can reveal whether an enzyme can process branched-chain fatty acid esters and can provide insights into its catalytic efficiency and potential for regio- and stereoselectivity.

Microorganisms and plants often remodel their lipid membranes in response to environmental changes. This involves the synthesis, modification, and turnover of fatty acids and their incorporation into complex lipids. Isotope-labeled fatty acids are essential tools for studying these dynamic processes. nih.gov

This compound, after enzymatic or chemical hydrolysis to the free acid, can be taken up by cells and incorporated into their lipid pools. By tracing the deuterated label, researchers can follow the incorporation of the branched-chain fatty acid into various lipid classes, such as phospholipids and triacylglycerols. This methodology has been successfully employed using other stable isotope-labeled fatty acids to investigate lipid metabolism in various organisms. plos.orgnih.gov For instance, stable isotope labeling has been used to demonstrate that bacteria can incorporate exogenous fatty acids and that their fatty acid composition can change in response to external stimuli. researchgate.netresearchgate.net The use of this compound would specifically illuminate the pathways involved in the metabolism and integration of branched-chain fatty acids into cellular lipids.

Investigation of Kinetic Isotope Effects in Non-Enzymatic and Enzymatic Reactions

The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The magnitude of the KIE provides valuable information about the reaction mechanism, particularly the rate-determining step.

The hydrolysis and formation of esters are fundamental reactions in organic chemistry and biochemistry. The rate of these reactions can be influenced by the presence of deuterium at or near the reaction center. In the case of this compound, the deuterium atoms are on the methyl group of the ester. This is an example of a secondary kinetic isotope effect, where the isotopic substitution is not at the bond being broken in the rate-determining step.

For ester hydrolysis, the reaction typically proceeds through a tetrahedral intermediate. The transition state leading to this intermediate involves a change in the hybridization of the carbonyl carbon from sp2 to sp3. This change can be sensitive to isotopic substitution on the alcohol portion of the ester. While the effect of deuteration on the methyl group of a valeric acid ester has not been specifically reported, studies on other esters have shown that secondary deuterium isotope effects can be used to elucidate reaction mechanisms.

The presence of deuterium in the methyl ester group of this compound can be used to probe the mechanism of reactions involving the ester functionality. The C-D bond is stronger than the C-H bond, which can lead to a slower reaction rate if this bond is broken or perturbed in the rate-determining step.

For reactions where the ester's methyl group is involved, such as in certain enzymatic demethylations or chemical transformations, a primary kinetic isotope effect would be expected. By comparing the reaction rate of the deuterated ester with its non-deuterated counterpart, researchers can determine if the cleavage of a C-H/C-D bond on the methyl group is part of the rate-limiting step. This principle is widely used in studying enzyme mechanisms. For example, significant deuterium KIEs are observed in many cytochrome P450-catalyzed reactions, providing evidence that hydrogen abstraction is at least partially rate-limiting.

Even in the absence of C-D bond cleavage, secondary KIEs can provide mechanistic insights. The vibrational frequencies of the C-D bonds differ from C-H bonds, which can affect the stability of the transition state relative to the ground state. These small but measurable effects can help to distinguish between different proposed reaction pathways.

Applications in Lipidomics and Metabolomics Studies

The use of stable isotope-labeled compounds has become an indispensable tool in the fields of lipidomics and metabolomics, enabling precise quantification and dynamic tracking of metabolites within complex biological systems. This compound, a deuterated form of the methyl ester of isovaleric acid, serves as a critical internal standard for the analysis of branched-chain fatty acids (BCFAs) and related metabolites. Its chemical and isotopic properties make it particularly valuable for mass spectrometry-based investigations in various non-human biological systems.

In metabolomics and lipidomics, accurate quantification of endogenous molecules is paramount. This compound is employed as an internal standard in stable isotope dilution mass spectrometry to determine the precise concentrations of specific fatty acid pools, particularly those of branched-chain fatty acids, in non-human samples. The principle of this method relies on the addition of a known amount of the deuterated standard to a biological sample prior to extraction and analysis. nih.gov Since the deuterated standard is chemically identical to its non-labeled counterpart, it experiences the same extraction efficiency and ionization response in the mass spectrometer. scielo.br This allows for the correction of analytical variability and matrix effects, leading to highly accurate quantification. nih.gov

For instance, research on bacterial fatty acid composition utilizes stable isotope-labeled internal standards to quantify changes in specific fatty acid pools under different growth conditions or in response to external stimuli. In studies of bacteria that produce significant quantities of BCFAs, such as certain species within the Firmicutes phylum, deuterated standards analogous to 4-methylvaleric acid methyl ester are crucial for determining the absolute abundance of these lipids. nih.gov The analysis is typically performed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), where the distinct mass-to-charge (m/z) ratio of the deuterated standard allows it to be distinguished from the endogenous, unlabeled analyte. researchgate.net

A study on the assessment of biotin (B1667282) deficiency in rats provides a relevant parallel, where a deuterated form of 3-hydroxyisovaleric acid was synthesized and used as an internal standard for the quantification of the endogenous compound in urine via GC-MS. nih.gov This approach demonstrated superior accuracy compared to methods that did not use a stable isotope-labeled standard. nih.gov Such methodologies are directly transferable to the quantification of 4-methylvaleric acid and other BCFAs in various non-human biological matrices, from microbial cultures to animal tissues.

Table 1: Application of Deuterated Standards in Fatty Acid Quantification in Non-Human Systems

Analyte Deuterated Standard Used Biological System Analytical Method Research Focus
3-Hydroxyisovaleric acid Deuterated 3-hydroxyisovaleric acid Rat (urine) GC-MS Assessment of biotin deficiency biomarkers. nih.gov
Branched-chain amino acids (precursors to BCFAs) Stable isotope-labeled Leucine, Isoleucine, and Valine Human fibroblast cell lines Metabolomics Investigating metabolic crosstalk in organic acidurias. nih.gov

Beyond simple quantification, this compound and similar stable isotope-labeled tracers are instrumental in elucidating the dynamic nature of lipid metabolism and the heterogeneity of lipid profiles in non-human systems. These tracers can be used in pulse-chase experiments to follow the metabolic fate of specific precursors and understand how different fatty acid pools are synthesized, incorporated into complex lipids, and turned over.

A key application is in metabolic flux analysis, where the incorporation of the stable isotope label from a precursor into various downstream metabolites is monitored over time. For example, by supplying a non-human system, such as a bacterial culture, with a deuterated precursor like valine (which is metabolized to isovaleryl-CoA, a precursor of 4-methylvaleric acid), researchers can trace the de novo synthesis of branched-chain fatty acids. nih.gov This allows for the differentiation between fatty acids synthesized by the organism and those taken up from the environment.

A study on the bacterium Enterococcus faecalis utilized a dual stable isotope labeling strategy with deuterium oxide (D₂O) and ¹³C-labeled fatty acids to simultaneously investigate de novo fatty acid biosynthesis and the incorporation of exogenous fatty acids. nih.gov This approach, analyzed by high-resolution mass spectrometry, revealed the dynamic remodeling of the bacterial membrane lipids. nih.gov Similarly, this compound can be used as an internal standard in such experiments to accurately quantify the incorporation of labels into the branched-chain fatty acid pool, thereby providing insights into the plasticity of lipid metabolism in response to environmental changes.

Furthermore, stable isotope analysis has been used to confirm substantial changes in the fatty acid composition of bacteria when treated with antimicrobial peptides. nih.gov By analyzing the isotopic ratios of different fatty acid methyl esters, researchers can gain a deeper understanding of the adaptive metabolic responses of microorganisms under stress. nih.gov

Table 2: Research Utilizing Stable Isotope Labeling for Lipid Profiling in Non-Human Systems

Research Area Biological System Isotope Labeling Strategy Analytical Technique Key Findings
Lipid Biosynthesis Enterococcus faecalis Dual labeling with D₂O and ¹³C-fatty acids UHPLC-HRMS Simultaneous tracking of de novo synthesis and exogenous fatty acid incorporation into membrane lipids. nih.gov
Antimicrobial Resistance Legionella pneumophila Natural abundance stable isotope analysis GC-IRMS Confirmed alterations in the branched-chain fatty acid profile in response to antimicrobial peptides. nih.gov
BCAA Catabolism Human fibroblast cell lines ¹³C-labeled valine and isoleucine Metabolomics Revealed metabolic crosstalk and substrate promiscuity in enzymes of the BCAA degradation pathways. nih.gov

Theoretical and Computational Approaches in Deuterated Compound Research

Quantum Mechanical Calculations of Deuterium (B1214612) Isotope Effects

Quantum mechanical (QM) calculations are fundamental to understanding the subtle yet significant effects of isotopic substitution on molecular behavior. These methods allow for the precise calculation of molecular properties that are not always accessible through experimental means alone.

Analysis of Zero-Point Energy Differences and Vibrational Frequencies

The foundation of the deuterium isotope effect lies in the difference in zero-point energy (ZPE) between a C-H and a C-D bond. researchgate.net The ZPE is the lowest possible energy a quantum mechanical system can possess. Due to its greater mass, a deuterium atom vibrates at a lower frequency than a hydrogen atom in the same chemical environment. ajchem-a.com This results in a lower ZPE for the C-D bond compared to the C-H bond. researchgate.netnih.gov

This difference in ZPE means that more energy is required to break a C-D bond than a C-H bond, making the deuterated compound more stable. nih.gov Quantum chemical calculations can accurately predict these vibrational frequencies and ZPE differences. uni-muenchen.de For a molecule like 4-Methylvaleric Acid Methyl-d3 Ester, where the three hydrogens of the methyl ester group are replaced by deuterium, QM calculations would predict a significant lowering of the vibrational frequencies associated with the C-D stretching and bending modes compared to its non-deuterated counterpart. libretexts.org

Table 1: Illustrative Calculated Vibrational Frequency Shifts upon Deuteration

Vibrational ModeTypical C-H Frequency (cm⁻¹)Predicted C-D Frequency (cm⁻¹)Isotopic Ratio (νH/νD)
Symmetric Stretch~2850~2100~1.36
Asymmetric Stretch~2960~2200~1.35
Bending (Scissoring)~1450~1060~1.37

Note: These values are representative and would be specifically calculated for this compound using appropriate QM methods. The isotopic ratio for hydrogen/deuterium vibrations is theoretically expected and experimentally observed to be around 1.35 to 1.41. libretexts.org

Secondary kinetic isotope effects, which arise from deuterium substitution at positions not directly involved in bond cleavage, can also be rationalized through ZPE differences reflecting changes in hybridization (e.g., sp³ to sp²) during a reaction. nih.gov

Simulation of Solvent Isotope Effects on Reaction Equilibria and Rates

When a reaction is conducted in a deuterated solvent such as D₂O, observable solvent isotope effects (SIEs) can provide insight into the reaction mechanism. nih.govnih.gov These effects are particularly informative when exchangeable protons are involved in the reaction pathway. nih.gov Computational simulations can model these SIEs by calculating the fractionation factors of exchangeable protons in the reactant and transition states. nih.gov A fractionation factor is a measure of the preference of a deuterium isotope to occupy a specific site at equilibrium. youtube.com

For the hydrolysis of an ester like this compound, the solvent can play a crucial role. If the reaction is performed in heavy water (D₂O), computational models can simulate the equilibrium between the ester and its hydrolyzed products. By calculating the free energy changes for the reaction in both H₂O and D₂O, the solvent isotope effect on the reaction equilibrium can be predicted. An inverse solvent kinetic isotope effect, where the reaction is faster in D₂O, can sometimes be observed and is often attributed to a rapid equilibrium preceding the rate-limiting step. nih.gov These simulations help to elucidate whether water molecules are directly involved in the rate-determining step and can help to distinguish between different proposed mechanisms. rsc.org

Molecular Dynamics Simulations for Understanding Deuterium-Induced Conformational and Dynamic Changes

While QM calculations are excellent for understanding the electronic and vibrational properties of molecules, molecular dynamics (MD) simulations offer a way to explore how these properties influence the conformational landscape and dynamics of a molecule over time. nih.govnih.gov MD simulations model the movement of atoms and molecules based on a force field, which is a set of parameters describing the potential energy of the system.

Integrating MD simulations with experimental techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful approach, particularly in studying larger systems like protein-ligand interactions. nih.govnih.govacs.org While not directly applicable to the isolated small molecule, the principles learned from MD can be extended. For example, simulations could predict changes in the hydrogen-bonding network when a deuterated molecule interacts with a solvent or a biological target. nih.gov

Predictive Modeling for Optimal Deuterium Labeling Positions in Research Probes

The strategic placement of deuterium atoms is crucial for maximizing the desired effects, whether it's enhancing metabolic stability in a drug candidate or creating a useful internal standard for mass spectrometry. acs.orgresearchgate.net Predictive modeling, often employing machine learning and QM methods, plays a key role in identifying the optimal positions for deuteration. nih.govbiorxiv.org

These models can predict sites of metabolic vulnerability in a molecule—the "soft spots" that are most likely to undergo oxidative metabolism by enzymes. nih.gov By deuterating these specific positions, the rate of metabolism can be significantly slowed due to the kinetic isotope effect. For a research probe, this can lead to a longer half-life and improved pharmacokinetic properties. acs.orgresearchgate.net

In the context of this compound, the deuteration is on the methyl ester group. While this position might not always be a primary site of metabolism for this specific molecule, the principle remains. Predictive models could analyze the entire structure of a related, more complex molecule and rank potential sites for deuteration based on their calculated susceptibility to enzymatic attack. This data-driven approach allows researchers to synthesize deuterated compounds with the highest probability of achieving the desired outcome, saving significant time and resources. nih.gov

Future Directions and Emerging Research Areas for 4 Methylvaleric Acid Methyl D3 Ester

Development of Novel and Efficient Deuteration Methodologies for Branched-Chain Compounds

The synthesis of isotopically labeled compounds, particularly those with complex structures like branched-chain fatty acid esters, is a cornerstone of their utility. Future research is poised to move beyond traditional methods towards more sophisticated and efficient deuteration strategies. While general deuteration techniques such as hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration are established, their application to branched-chain architectures presents unique challenges in terms of selectivity and efficiency. nih.gov

Emerging methodologies focus on catalytic systems that offer greater control over the deuteration process. For instance, the use of transition metal catalysts, including palladium, copper, and platinum/rhodium combinations, is a promising area of investigation. neiu.eduresearchgate.net These catalysts can facilitate deuterium (B1214612) incorporation at specific molecular positions under milder conditions than traditional methods. Recent advancements in late-stage β-C(sp³)–H deuteration of free carboxylic acids using specialized ligands could be adapted for branched-chain precursors, offering a direct route to deuterate complex molecules without extensive synthetic redesign. nih.gov

Furthermore, photoredox catalysis is another frontier, enabling the precise deuteration of aliphatic carboxylic acids. nih.gov The development of methods that utilize readily available and cost-effective deuterium sources, such as D₂O, is also a critical focus. nih.govlgcstandards.com For branched-chain compounds like 4-methylvaleric acid, the challenge lies in developing catalysts and reaction conditions that can navigate the steric hindrance of the branched structure to achieve high levels of deuterium incorporation specifically at the desired methyl ester group.

A summary of emerging deuteration methodologies is presented in the table below:

MethodologyDescriptionPotential Advantage for Branched-Chain Compounds
Transition Metal Catalysis Utilizes catalysts like Palladium, Copper, Platinum, and Rhodium to facilitate deuterium exchange.High selectivity and efficiency under mild conditions.
Late-Stage C-H Deuteration Employs specialized ligands to enable deuterium incorporation at specific C-H bonds in the final stages of synthesis.Direct deuteration of complex molecules, reducing synthetic steps.
Photoredox Catalysis Uses light-absorbing catalysts to drive deuteration reactions.Precise control over the reaction and use of mild conditions.
Environmentally Friendly Protocols Focuses on using non-toxic reagents and solvents, such as D₂O.Sustainable and cost-effective synthesis.

Advanced Analytical Techniques for Enhanced Sensitivity and Comprehensive Isotopic Profiling

The accurate and sensitive detection of deuterated compounds is paramount to their application in research. Future advancements in analytical techniques will be crucial for the comprehensive isotopic profiling of 4-Methylvaleric Acid Methyl-d3 Ester and its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a powerful tool for the structural elucidation of deuterated compounds. While ¹H NMR can be affected by deuterium labeling, ²H NMR provides direct observation of the deuterium atoms, confirming the success and specificity of the deuteration process. neiu.edunih.gov Two-dimensional NMR techniques, such as deuterium-decoupled ¹H-¹³C correlation spectroscopy, are particularly valuable for observing stereospecifically labeled methylene (B1212753) groups, even in complex molecular environments. nih.gov Future developments in NMR will likely focus on increasing sensitivity and resolution, enabling the analysis of smaller sample quantities and more complex isotopic distributions. researchgate.net

Mass spectrometry (MS) , especially when coupled with liquid chromatography (LC-MS), is a cornerstone for the quantitative analysis of deuterated compounds in biological matrices. researchgate.netwikipedia.org High-resolution mass spectrometry (HR-MS) is essential for determining the isotopic enrichment and structural integrity of labeled compounds. nih.gov A significant area of future research involves the development of novel derivatization reagents to enhance the ionization efficiency and detection sensitivity of fatty acids and their esters. isotope.com For instance, the use of isotope-coded derivatization agents can provide one-to-one internal standards, minimizing quantification errors. isotope.com Hydrogen-deuterium exchange (HDX) coupled with LC-MS is another advanced technique that can provide structural information for metabolites by identifying the number of labile hydrogens. researchgate.net

The following table summarizes key analytical techniques and their future directions for analyzing deuterated compounds:

Analytical TechniqueApplication for Deuterated CompoundsFuture Directions
²H NMR Spectroscopy Direct detection and quantification of deuterium.Increased sensitivity for low-abundance samples; advanced pulse sequences for higher resolution.
2D NMR Spectroscopy Elucidation of stereospecific labeling and complex structures.Development of new correlation experiments for more detailed structural information.
LC-MS/HR-MS Quantitative analysis and isotopic profiling in complex mixtures.Improved ionization techniques; novel derivatization strategies for enhanced sensitivity.
HDX-MS Structural elucidation of metabolites by determining labile hydrogens.Integration with other techniques for more comprehensive structural analysis.

Expansion of Biochemical and Environmental Applications in Non-Human Biological Systems

The use of stable isotope-labeled compounds like this compound is set to expand significantly into the study of non-human biological systems, offering profound insights into metabolic pathways, ecological interactions, and environmental processes.

In the realm of microbiology , deuterated branched-chain fatty acids can serve as powerful probes to unravel the intricacies of microbial metabolism. For example, isotope labeling can be used to study the synthesis and incorporation of branched-chain fatty acids into the cell membranes of bacteria like Staphylococcus aureus. nih.govresearchgate.net This can provide a deeper understanding of how these bacteria adapt to their environment and could reveal new targets for antimicrobial therapies. Furthermore, in gut microbiome research, isotopically labeled short-chain and branched-short-chain fatty acids are being used to trace the metabolic fate of dietary components and understand the complex interplay between diet, gut microbes, and host health. nih.gov

Insect biochemistry and chemical ecology represent another promising frontier. Deuterated compounds are invaluable for studying the biosynthesis of insect pheromones. neiu.edunih.gov By providing a deuterated precursor, researchers can trace its conversion into active pheromone components, elucidating the enzymatic pathways involved. researchgate.netnih.gov This knowledge can be instrumental in developing novel and species-specific pest management strategies that disrupt insect communication.

In environmental science , deuterated fatty acids can be used as tracers to study the sources and fate of organic matter in various ecosystems. For instance, the distribution and isotopic composition of branched-chain fatty acids in sediments can provide information about past microbial communities and environmental conditions. mdpi.com

Integration of Deuterium Labeling with Multi-Omics Approaches for Systems Biology Research

The future of biological research lies in the integration of multiple "omics" disciplines to gain a holistic understanding of complex biological systems. The use of this compound and other deuterated compounds is poised to become a key component of these systems biology approaches.

By introducing a deuterated substrate into a biological system, researchers can trace its metabolic fate not only at the level of individual metabolites (metabolomics ) but also its influence on the expression of genes (transcriptomics ), the synthesis of proteins (proteomics ), and the composition of lipids (lipidomics ). This multi-pronged approach allows for the construction of comprehensive models of metabolic networks and their regulation.

Exploration of Deuterium Effects on Material Science and Chemical Engineering Processes

The unique physical properties conferred by deuterium substitution are opening up new avenues of research in material science and chemical engineering. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This increased bond strength can lead to enhanced stability of molecules containing deuterium.

In polymer science , incorporating deuterium into polymer chains can improve the thermal and oxidative stability of the material. nih.gov This could lead to the development of more durable plastics and other polymeric materials. The study of deuterated polymers using techniques like solid-state ²H NMR can also provide detailed information about chain mobility and orientation, which is crucial for understanding and designing materials with specific physical properties. neiu.edu

In chemical engineering , the use of deuterated compounds can provide insights into reaction mechanisms and kinetics. By selectively labeling different positions in a molecule, chemical engineers can track the transformation of reactants into products, helping to optimize reaction conditions and design more efficient catalytic processes. The enhanced stability of deuterated compounds can also be advantageous in processes where the starting materials or intermediates are prone to degradation.

While the direct application of this compound in these fields is still in its infancy, the principles of using deuterated small molecules as probes and building blocks are well-established. Future research may explore the use of this and similar deuterated branched-chain esters in the synthesis of novel polymers or as tracers in complex chemical manufacturing processes.

Q & A

Q. What methodologies are recommended for synthesizing 4-Methylvaleric Acid Methyl-d3 Ester in laboratory settings?

The compound can be synthesized via oxidative reactions using deuterated reagents. For example, 4-methyl-1-pentanol (A) undergoes oxidation with NaBr and Selectfluor in a CH₃CN/H₂O solvent system, yielding 4-methylvaleric acid (B) as a primary product. Deuterated methyl esters can then be formed by esterification with deuterated methanol (CD₃OH) under acidic or enzymatic catalysis. Optimization of solvent ratios (e.g., 9:1 CH₃CN/H₂O) minimizes side products like oxidative dimers and maximizes carboxylic acid yields .

Q. How can researchers confirm the purity and structural integrity of this compound?

Analytical techniques such as LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) are critical for verifying isotopic labeling and purity. For enzymatic studies, kinetic assays coupled with LC-QTOF-MS can confirm the formation of CoA esters (e.g., 4-methylvaleryl-CoA) and rule out contaminants. NMR (¹H, ¹³C, and ²H) is also essential for structural validation, particularly to confirm deuterium incorporation at the methyl-d3 group .

Q. What role does deuterium labeling play in metabolic studies involving this compound?

The deuterium (d3) label enables precise tracking of metabolic pathways using isotope-ratio mass spectrometry (IRMS) or stable isotope-resolved metabolomics. For example, in studies of fatty acid metabolism, the methyl-d3 group allows differentiation between endogenous and exogenous 4-methylvaleric acid, facilitating quantification of uptake, turnover, and enzymatic processing in cellular systems .

Advanced Research Questions

Q. How can enzyme kinetics be characterized using this compound as a substrate?

Recombinant acyl-activating enzymes (e.g., PcAAE2) exhibit substrate specificity for 4-methylvaleric acid, with kinetic parameters determined via spectrophotometric or LC-MS-based assays. Key metrics include:

  • Km : 43.4 ± 5.1 µM (PcAAE2 for 4-methylvaleric acid)
  • Catalytic efficiency (kcat/Km) : 5.19 × 10⁴ s⁻¹ M⁻¹ Reactions are optimized at pH 7.5 and 30°C, with Mg²⁺ as a cofactor enhancing activity by 0.8-fold. Substrate competition assays (e.g., vs. isovaleric acid) further validate specificity .

Q. What experimental strategies resolve contradictions in substrate preference between homologous enzymes?

Discrepancies in substrate specificity (e.g., PcAAE1 vs. PcAAE2) can arise from structural variations in enzyme active sites. Comparative studies using:

  • Site-directed mutagenesis to identify critical residues.
  • Molecular docking simulations to model substrate-enzyme interactions.
  • Isothermal titration calorimetry (ITC) to measure binding affinities. For instance, PcAAE2’s higher efficiency for 4-methylvaleric acid over isovaleric acid (Km = 216.9 ± 13.1 µM) correlates with its larger substrate-binding pocket .

Q. How can researchers troubleshoot low yields in deuterated ester synthesis?

Common issues include incomplete deuteration or side reactions. Mitigation strategies:

  • Deuterium exchange validation : Use ²H NMR to confirm ≥98% deuterium incorporation.
  • Solvent optimization : Reduce water content to minimize hydrolysis (e.g., anhydrous CH₃CN).
  • Catalyst screening : Lipases (e.g., Candida antarctica lipase B) improve esterification efficiency under mild conditions .

Methodological Considerations

Q. What analytical workflows are recommended for quantifying this compound in complex matrices?

  • Extraction : Solid-phase extraction (SPE) with C18 cartridges.
  • Separation : Reverse-phase HPLC (C18 column, 2.1 × 100 mm, 1.7 µm particles).
  • Detection : MRM (Multiple Reaction Monitoring) via LC-MS/MS with transitions specific to m/z 132.1 → 74.1 (quasi-molecular ion) .

Q. How do reaction conditions influence the enzymatic activation of 4-methylvaleric acid?

  • pH and temperature : Activity peaks at pH 7.5 and 30°C.
  • Cofactors : Mg²⁺ (5 mM) enhances PcAAE2 activity by stabilizing ATP binding.
  • Substrate inhibition : Concentrations >200 µM reduce activity due to non-productive binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.